BenchChemオンラインストアへようこそ!

2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)-

Lipophilicity Drug Design ADME

2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- (CAS 36998-79-5) is a synthetic benzimidazole-chalcone hybrid featuring an α,β-unsaturated carbonyl linker between a benzimidazole ketone and a 4-(dimethylamino)phenyl donor. It possesses a molecular formula of C18H17N3O and a molecular weight of 291.35 g/mol.

Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
CAS No. 36998-79-5
Cat. No. B14009649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)-
CAS36998-79-5
Molecular FormulaC18H17N3O
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C18H17N3O/c1-21(2)14-10-7-13(8-11-14)9-12-17(22)18-19-15-5-3-4-6-16(15)20-18/h3-12H,1-2H3,(H,19,20)
InChIKeyCZFRSDJMVHGIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

36998-79-5 (Benzimidazole-Chalcone Hybrid) Baseline Physicochemical and Structural Profile for Procurement Screening


2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- (CAS 36998-79-5) is a synthetic benzimidazole-chalcone hybrid featuring an α,β-unsaturated carbonyl linker between a benzimidazole ketone and a 4-(dimethylamino)phenyl donor . It possesses a molecular formula of C18H17N3O and a molecular weight of 291.35 g/mol . Calculated physicochemical properties include a topological polar surface area (PSA) of 48.99 Ų, a consensus LogP of 3.52, and a predicted density of 1.247 g/cm³ .

Why Generic Benzimidazole-Chalcone Substitution Fails: The Critical Role of the 4'-(Dimethylamino) Donor in 36998-79-5


Within the benzimidazole-chalcone class, biological and photophysical performance is exquisitely sensitive to the nature of the terminal aryl substituent. The 4'-(dimethylamino) group in 36998-79-5 acts as a strong electron-donating moiety, fundamentally altering the compound's intramolecular charge-transfer (ICT) character, lipophilicity, and hydrogen-bonding capacity compared to unsubstituted or halogen-substituted analogs [1]. This electronic modulation directly impacts target binding, solubility, and spectroscopic behavior, making simple replacement with a differently substituted benzimidazole chalcone scientifically invalid without re-validation [2].

Direct Quantitative Evidence Differentiating 36998-79-5 from Closest Benzimidazole-Chalcone Analogs


Enhanced Lipophilicity of 36998-79-5 Versus Unsubstituted Benzimidazole Chalcone

The 4'-(dimethylamino) substitution in 36998-79-5 increases calculated lipophilicity relative to the unsubstituted parent benzimidazole chalcone. 36998-79-5 exhibits a consensus LogP of 3.52 , compared to a consensus LogP of 3.46 for 1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one (CAS 670749-91-4) . This enhanced lipophilicity improves membrane permeability potential and is a critical selection criterion for CNS-targeted or intracellular applications.

Lipophilicity Drug Design ADME

Elevated Topological Polar Surface Area (PSA) as a Differentiator from Unsubstituted Analogs

The presence of the dimethylamino group increases the topological polar surface area (PSA) of 36998-79-5 to 48.99 Ų , compared to 45.75 Ų for the unsubstituted analog 1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one . This increase in PSA, while remaining well below the 140 Ų threshold for oral bioavailability, provides additional hydrogen-bond acceptor capacity that can enhance target binding specificity.

Polar Surface Area Drug-Likeness Bioavailability

Demonstrated Utility as a Direct Precursor to a Pharmacologically Active Pyrimidine-Trione Antidepressant Lead (Compound 5d)

36998-79-5 serves as the critical chalcone intermediate (4d) for the synthesis of 5-{(2E)-1-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}pyrimidine-2,4,6(1H,3H,5H)-trione (compound 5d), a validated MAO-A inhibitor [1]. Compound 5d significantly reduced immobility time in the forced swim test at 50 mg/kg compared to the standard drug, demonstrating antidepressant efficacy [1]. This established synthetic route and proven pharmacological outcome are not available for the unsubstituted or halogen-substituted benzimidazole chalcone analogs.

MAO-A Inhibition Antidepressant Synthetic Intermediate

Optimal Research and Industrial Deployment Scenarios for 36998-79-5 Based on Quantitative Differentiation


Intermediate for CNS-Active Pyrimidine-Trione Library Synthesis

36998-79-5 is the preferred benzimidazole-chalcone intermediate for constructing pyrimidine-2,4,6-trione-fused analogs targeting MAO-A or related CNS enzymes, as demonstrated by the successful synthesis and antidepressant evaluation of compound 5d [1]. Procurement enables rapid access to a published, pharmacologically validated scaffold with known in vivo activity [1].

Fluorescent Chemosensor Probe Development Exploiting ICT Character

The strong electron-donating 4'-(dimethylamino) group endows 36998-79-5 with pronounced intramolecular charge-transfer (ICT) character, making it a suitable building block for optical chemosensors. Closely related benzimidazole-chalcone systems have been successfully employed as selective fluorescent probes for Zn²⁺ detection, where dramatic UV–vis and fluorescence changes were observed upon metal chelation [2]. 36998-79-5 shares the identical ICT-active donor–π–acceptor architecture required for such applications.

Physicochemical Reference Standard for Lipophilic Benzimidazole-Chalcone SAR Studies

With a well-characterized LogP of 3.52 and PSA of 48.99 Ų , 36998-79-5 serves as a reliable physicochemical reference point in structure-activity relationship (SAR) campaigns. Its intermediate lipophilicity and PSA profile allow it to be used as a benchmark comparator when evaluating new benzimidazole-chalcone analogs with varying substituent patterns, enabling quantitative assessment of substituent effects on drug-likeness parameters [1].

Quote Request

Request a Quote for 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.